molecular formula C13H8F2O2 B8754311 5-Fluoro-2-(4-Fluorophenoxy)Benzaldehyde CAS No. 902836-66-2

5-Fluoro-2-(4-Fluorophenoxy)Benzaldehyde

Cat. No.: B8754311
CAS No.: 902836-66-2
M. Wt: 234.20 g/mol
InChI Key: FCNVLYJHNMCUKJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-Fluorophenoxy)Benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluorine atom at the 5-position and a 4-fluorophenoxy group at the 2-position. This dual-fluorination pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

902836-66-2

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

5-fluoro-2-(4-fluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H8F2O2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H

InChI Key

FCNVLYJHNMCUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

5-Fluoro-2-Methoxybenzaldehyde (CAS 19415-51-1)

  • Structure: Methoxy group at position 2 instead of 4-fluorophenoxy.
  • Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorophenoxy group in the target compound. This difference may alter electrophilic substitution reactivity and intermolecular interactions .
  • Applications : Methoxy-substituted benzaldehydes are intermediates in synthesizing heterocyclic compounds, such as benzimidazoles (see for synthetic methods) .

5-Fluoro-2-(4-Methoxyphenylacetylene)Benzaldehyde (CAS 1042369-35-6)

  • Structure : Acetylenic linkage with a 4-methoxyphenyl group at position 2.
  • The methoxy substituent may improve solubility compared to the fluorophenoxy group .

5-Fluoro-2-(2-Phenylethynyl)Benzaldehyde (CAS 943835-77-6)

  • Structure : Phenylethynyl group at position 2.
  • Key Differences : The ethynyl spacer allows for extended conjugation, which could influence electronic transitions and binding affinity in biological systems. Molecular weight (C₁₅H₉FO, 224.23 g/mol) is higher than the target compound, affecting pharmacokinetics .

Halogenated Derivatives

5-Fluoro-2-(4-Chlorophenyl)Benzofuran Derivatives

  • Structure : Chlorophenyl substitution at position 2 with a benzofuran core.
  • Key Differences : Chlorine’s larger atomic radius compared to fluorine may alter crystal packing (see for crystallographic data). These derivatives are associated with antitumor and antimicrobial activities, suggesting that halogen choice impacts target selectivity .

4-Fluoro-2-(Trifluoromethyl)Benzaldehyde (CAS 708-64-5)

  • Structure : Trifluoromethyl group at position 2.
  • Such derivatives are used in agrochemicals and pharmaceuticals .

Natural Benzaldehyde Derivatives from Eurotium spp.

  • Structure : Gentisaldehyde (2,5-dihydroxybenzaldehyde) derivatives with prenyl or aliphatic chains.
  • Key Differences: Natural derivatives often feature hydroxyl and prenyl groups, enhancing antioxidative and antifungal activities. In contrast, synthetic 5-Fluoro-2-(4-Fluorophenoxy)Benzaldehyde lacks hydroxyl groups, which may reduce hydrogen-bonding capacity but improve metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not Provided C₁₃H₈F₂O₂ 250.20 5-F, 2-(4-F-C₆H₄O) High lipophilicity (predicted)
5-Fluoro-2-Methoxybenzaldehyde 19415-51-1 C₈H₇FO₂ 154.14 5-F, 2-OCH₃ Intermediate in heterocycle synthesis
5-Fluoro-2-(4-Methoxyphenylacetylene)Benzaldehyde 1042369-35-6 C₁₆H₁₁FO₂ 266.26 5-F, 2-(C≡C-C₆H₄-OCH₃) Enhanced π-conjugation
Flavoglaucin Not Provided C₂₀H₂₄O₄ 328.40 2,5-Dihydroxy, prenyl chain Antioxidative, antifungal

Table 2: Environmental and Toxicity Profiles

Compound Type Biodegradability Aquatic Toxicity (PNEC) Bioaccumulation Potential Source
Benzaldehyde (Parent Compound) Readily degradable Moderate (0.1–1 mg/L) Low
Fluorinated Benzaldehydes Not Reported Likely higher persistence Moderate (predicted) Inference from

Research Findings and Gaps

  • Synthesis : describes a method using sodium metabisulfite in DMF for analogous benzimidazoles, which could be adapted for the target compound .
  • Bioactivity: While natural benzaldehydes (e.g., flavoglaucin) show antioxidative activity, the fluorophenoxy group’s effect on similar pathways remains unstudied .
  • Environmental Impact : Benzaldehyde derivatives are moderately toxic to aquatic life, but data specific to fluorinated analogs are lacking .

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